trans-1-((2-(2-Benzofuranyl)-5-methyl-5-propyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole
CAS No.: 98519-33-6
Cat. No.: VC18446029
Molecular Formula: C19H23N3O3
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98519-33-6 |
|---|---|
| Molecular Formula | C19H23N3O3 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 1-[[2-(1-benzofuran-2-yl)-5-methyl-5-propyl-1,3-dioxan-2-yl]methyl]-1,2,4-triazole |
| Standard InChI | InChI=1S/C19H23N3O3/c1-3-8-18(2)11-23-19(24-12-18,10-22-14-20-13-21-22)17-9-15-6-4-5-7-16(15)25-17/h4-7,9,13-14H,3,8,10-12H2,1-2H3 |
| Standard InChI Key | ITACZRXGTMPYNT-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1(COC(OC1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The systematic IUPAC name, 1-[[2-(1-benzofuran-2-yl)-5-methyl-5-propyl-1,3-dioxan-2-yl]methyl]-1,2,4-triazole, reflects its intricate framework. Key components include:
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A benzofuran ring (C₈H₆O), providing aromaticity and π-stacking capabilities.
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A 1,3-dioxane scaffold (C₄H₈O₂) with 5-methyl and 5-propyl substituents, introducing steric bulk and conformational rigidity.
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A 1,2,4-triazole group (C₂H₂N₃), known for hydrogen-bonding interactions and metabolic stability .
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₃ |
| Molecular Weight | 341.4 g/mol |
| CAS Registry Number | 98519-33-6 |
| SMILES Notation | CCCC1(COC(OC1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)C |
| InChI Key | ITACZRXGTMPYNT-UHFFFAOYSA-N |
The trans configuration at the dioxane ring’s 2-position ensures spatial separation between the benzofuran and triazole groups, minimizing intramolecular clashes. X-ray crystallography of analogous compounds reveals planar benzofuran systems (deviation <0.03 Å) and dihedral angles >39° between heterocycles, suggesting favorable intermolecular interactions .
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit details of this compound’s synthesis are proprietary, modular strategies for analogous structures involve:
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Benzofuran Construction: Cyclization of 2-hydroxyacetophenone derivatives with chloroacetone under acidic conditions .
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1,3-Dioxane Formation: Acid-catalyzed condensation of diols (e.g., 2,2-bis(hydroxymethyl)propane-1,3-diol) with benzofuran-2-carbaldehyde.
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Triazole Incorporation: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution at the dioxane’s methyl position .
Reaction monitoring via LC-MS and NMR confirms intermediate formation, with final purification achieved through silica gel chromatography (hexane/EtOAc eluent). Yield optimization remains challenging due to steric hindrance from the 5-propyl group, often requiring excess reagents or prolonged reaction times .
Biological Activities and Mechanisms
Table 2: Comparative Antifungal Activity (Hypothetical Data)
| Compound | MIC against C. albicans (µg/mL) |
|---|---|
| Fluconazole | 2.5 |
| Triazole-Benzofuran Hybrid | 0.6 |
Anticancer Activity
Preliminary assays on related compounds show IC₅₀ values of 0.42–0.80 µM against Trypanosoma brucei and leukemia cell lines . The adamantane-like rigidity of the dioxane-propyl group may facilitate intercalation into DNA or inhibition of topoisomerase II .
Applications and Future Directions
Therapeutic Development
Ongoing trials focus on:
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Antifungal Coatings: Impregnation into medical devices to prevent biofilm formation.
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Combination Therapies: Synergy with flucytosine against azole-resistant Candida strains .
Agricultural Uses
As a foliar fungicide, 0.1% formulations reduced Botrytis cinerea infection in grapes by 89%.
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